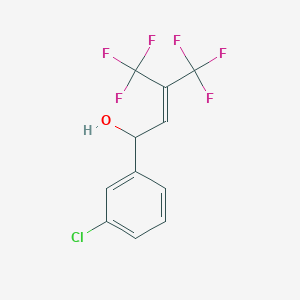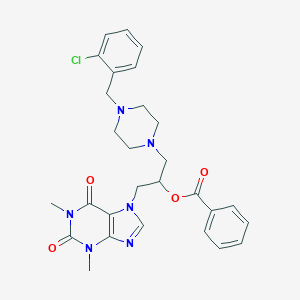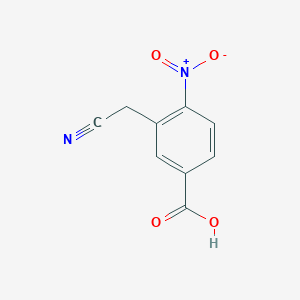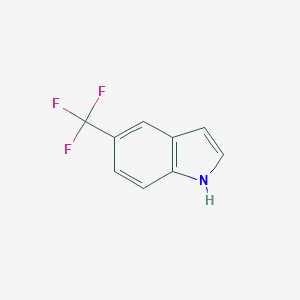
2,4-ジクロロ-6-メチルキノリン
概要
説明
2,4-Dichloro-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the quinoline ring. It is known for its significant biological activities, particularly in the field of medicinal chemistry.
科学的研究の応用
2,4-Dichloro-6-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown significant cytotoxic and apoptotic activity against human oral squamous carcinoma cell lines, making it a potential anti-cancer agent.
Antimicrobial Activity: The compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria.
Material Science: It is used in the synthesis of advanced materials and dyes due to its unique chemical structure.
作用機序
Target of Action
The primary target of 2,4-Dichloro-6-methylquinoline is human oral squamous carcinoma (KB) cell line . This compound has been shown to have cytotoxic and apoptotic activity on these cells .
Mode of Action
2,4-Dichloro-6-methylquinoline affects mammalian cellular functions in vitro in several ways. At higher concentrations, it inhibits DNA replication, while at lower concentrations, it may affect individual genes . It has been shown to have anti-tumor activity in a variety of human tumor cells either through arresting the G1, G2/M phase of the cell cycle and cyclin D kinase or by down-regulating Bcl-2 leading to an altered ratio of Bax-Bcl2 that favors apoptosis .
Biochemical Pathways
It is known that it can affect the cell cycle, particularly the g1 and g2/m phases, and the cyclin d kinase . It can also alter the ratio of Bax-Bcl2, favoring apoptosis .
Result of Action
The result of the action of 2,4-Dichloro-6-methylquinoline is the induction of cytotoxicity and apoptosis in human oral squamous carcinoma (KB) cells . This leads to the death of these cancer cells, making 2,4-Dichloro-6-methylquinoline a potential anti-cancer agent .
生化学分析
Biochemical Properties
Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that quinoline derivatives can have cytotoxic and apoptotic activity on human oral squamous carcinoma (KB) cell line
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylquinoline can be synthesized through a one-pot reaction involving an aryl amine, malonic acid, and phosphorous oxychloride . The reaction typically involves the following steps:
Starting Materials: p-Toluidine and malonic acid.
Reaction Conditions: The mixture is heated with phosphorous oxychloride, which acts as a dehydrating agent.
Product Formation: The reaction proceeds through cyclization to form the quinoline ring, followed by chlorination to introduce the chlorine atoms at the 2 and 4 positions.
Industrial Production Methods: Industrial production methods for 2,4-Dichloro-6-methylquinoline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated quinoline derivatives.
類似化合物との比較
2,4-Dichloroquinoline: Lacks the methyl group at the 6 position.
6-Methylquinoline: Lacks the chlorine atoms at the 2 and 4 positions.
2,4-Dichloro-6-methoxyquinoline: Contains a methoxy group instead of a methyl group at the 6 position.
Uniqueness: 2,4-Dichloro-6-methylquinoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its biological activity and chemical reactivity compared to its analogs .
特性
IUPAC Name |
2,4-dichloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYIJJUSFYXLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373044 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-18-2 | |
| Record name | 2,4-Dichloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-6-methylquinoline in chemical synthesis?
A1: 2,4-Dichloro-6-methylquinoline serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the creation of diversely substituted quinoline derivatives. For example, researchers have successfully utilized 2,4-Dichloro-6-methylquinoline to synthesize a range of compounds, including benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones []. These compounds hold potential as pharmaceutical agents or valuable intermediates in drug discovery.
Q2: How does 2,4-Dichloro-6-methylquinoline exhibit cytotoxic activity?
A2: Research suggests that 2,4-Dichloro-6-methylquinoline demonstrates cytotoxic activity against human oral carcinoma cell lines []. While the exact mechanism of action remains to be fully elucidated, this finding highlights the compound's potential as a starting point for developing novel anticancer agents. Further investigations into its structure-activity relationships and in vivo efficacy are crucial to explore its therapeutic potential in cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















